![molecular formula C21H31N5O3 B1667213 (R)-6-Hydroxybuspirone CAS No. 477930-30-6](/img/structure/B1667213.png)
(R)-6-Hydroxybuspirone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-442608 is a 5-HT1A partial agonist. BMS-442608 is the R-enantiomer. (R)-Enantiomer showed higher affinity and selectivity for the 5HT1A receptor compared to the (S)-enantiomer. (S)-Enantiomer has advantage of being cleared more slowly from blood compared to the (R)-enantiomer.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
(R)-6-Hydroxybuspirone has been investigated for its efficacy in treating a range of clinical disorders:
- Anxiety Disorders : It has been shown to effectively reduce symptoms associated with generalized anxiety disorder, panic disorder, and social anxiety disorder. The compound's mechanism involves modulation of serotonin receptors, which plays a crucial role in mood regulation .
- Depression : Clinical studies indicate that this compound can alleviate depressive symptoms, particularly in patients with mixed anxiety and depression .
- Irritable Bowel Syndrome : A notable case study highlighted the effectiveness of buspirone (and by extension, this compound) in managing refractory irritable bowel syndrome, suggesting that its anxiolytic properties may help regulate the brain-gut axis .
- Extrapyramidal Motor Disorders : Research suggests potential benefits in treating movement disorders due to its receptor specificity, which may minimize adverse effects typically associated with other treatments .
- Substance Dependence : There is evidence supporting the use of this compound in managing symptoms of alcohol and nicotine dependence, potentially aiding in withdrawal and craving reduction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. Studies have demonstrated that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The R-enantiomer shows approximately 2- to 3-fold greater exposure compared to buspirone when administered, indicating enhanced bioavailability and therapeutic potential .
- Safety Profile : Clinical trials reveal that this compound is well tolerated with fewer side effects than the racemic mixture. Adverse effects such as dizziness and sedation are significantly reduced .
Case Study on Irritable Bowel Syndrome
A patient diagnosed with refractory irritable bowel syndrome underwent multiple treatment regimens without success until buspirone was introduced. The patient reported significant improvement in symptoms and quality of life after starting treatment with buspirone, highlighting the potential role of this compound in gastrointestinal disorders influenced by stress .
Eigenschaften
CAS-Nummer |
477930-30-6 |
---|---|
Molekularformel |
C21H31N5O3 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(10R)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/t18-/m0/s1 |
InChI-Schlüssel |
KOZNAHJIJGCFJJ-SFHVURJKSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Isomerische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)[C@@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-442608; BMS 442608; BMS442608; UNII-93881477KV. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.